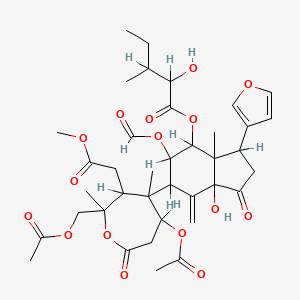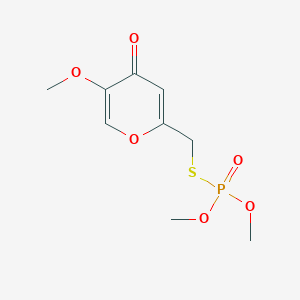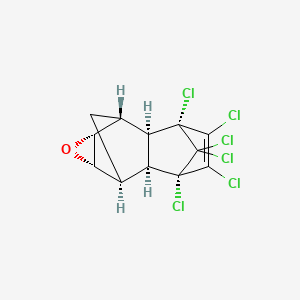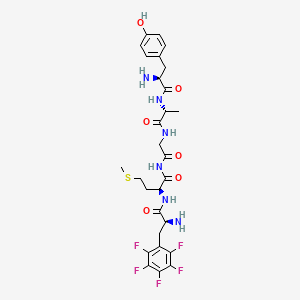
Entasobulin
Übersicht
Beschreibung
Entasobulin is a β-tubulin polymerization inhibitor with potential anticancer activity . It is a small molecule that demonstrates substantial in vitro anti-proliferative activities against cancer cell lines, including multidrug resistance (MDR) phenotypes .
Molecular Structure Analysis
Entasobulin has a molecular formula of C26H18ClN3O2 . It contains total 54 bond(s); 36 non-H bond(s), 29 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 27 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered .
Chemical Reactions Analysis
While specific chemical reactions involving Entasobulin are not available, it’s important to note that the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .
Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity
Entasobulin, also known as ZEN-012 or AEZS-112, is a small molecule that exerts antineoplastic activity . It was being developed for the treatment of cancers . This means it has the potential to inhibit the growth of tumors and could be used in cancer therapy.
DNA Fragmentation
One of the mechanisms of action of Entasobulin is DNA fragmentation via inhibition of topoisomerase II . This means it can cause breaks in the DNA strands, which can lead to cell death. This property is particularly useful in cancer treatment, where the goal is to kill cancer cells.
Inhibition of Tubulin Polymerization
Entasobulin also inhibits tubulin polymerization . Tubulin is a protein that is essential for cell division. By inhibiting its polymerization, Entasobulin can prevent cells from dividing, which can stop the growth of tumors.
Treatment of Ovarian and Endometrial Cancers
Entasobulin has shown anti-tumor activity in human ovarian and endometrial cancer cell lines at low micromolar concentrations . This suggests that it could be used in the treatment of these specific types of cancer.
Potential Therapeutic Target in Alzheimer’s Disease
There is some evidence to suggest that Entasobulin could be a potential therapeutic target in Alzheimer’s disease . A study identified several compounds, including Entasobulin, that affect the identified Alzheimer’s disease candidate biomolecules .
Treatment of Solid Tumors and Lymphoma
Entasobulin was being developed for the treatment of solid tumors and lymphoma . However, it appears that the development has been discontinued .
Wirkmechanismus
Entasobulin, also known as ZEN-012 or AEZS-112, is a small molecule with several mechanisms of action, primarily used for the treatment of cancers .
Target of Action
Entasobulin primarily targets Topoisomerase II (Top II) and Tubulin . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, while Tubulin is a protein that is the main constituent of microtubules in cells .
Mode of Action
Entasobulin interacts with its targets by inhibiting their functions. It causes DNA fragmentation via the inhibition of Topoisomerase II and prevents the polymerization of Tubulin . These interactions lead to the disruption of normal cellular processes, contributing to its antineoplastic activity .
Biochemical Pathways
It is known that the inhibition of topoisomerase ii and tubulin can disrupt dna replication and cell division, respectively . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of Entasobulin’s action primarily involve the induction of cell death in cancer cells. By inhibiting Topoisomerase II and Tubulin, Entasobulin disrupts critical cellular processes such as DNA replication and cell division . This disruption can lead to apoptosis, or programmed cell death, in cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-quinolin-6-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2/c27-19-9-7-17(8-10-19)15-30-16-22(21-5-1-2-6-24(21)30)25(31)26(32)29-20-11-12-23-18(14-20)4-3-13-28-23/h1-14,16H,15H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUXAHLYIPHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Entasobulin | |
CAS RN |
501921-61-5 | |
| Record name | Entasobulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501921615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-(4-Chloro-benzyl)1H-indol-3-yl]-2-oxo-N-quinolin-6-yl-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTASOBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB77GU6BFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)








